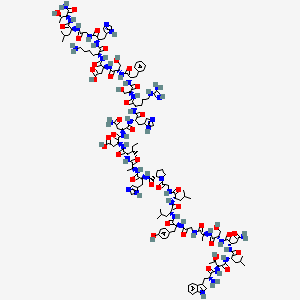

2-29-Galanin (rat)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

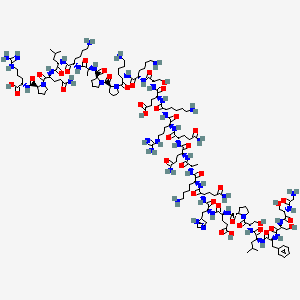

2-29-Galanin (rat) is a synthetic analogue of the naturally occurring neuropeptide galanin, which consists of 29 amino acid residues in rats. Galanin is predominantly synthesized in the brain and spinal cord, and to a lesser extent, in the intestine. It plays a crucial role in regulating various physiological functions, including memorization, food intake, sleep, addiction, pain, and hormone production .

Métodos De Preparación

The synthesis of 2-29-Galanin (rat) involves solid-phase peptide synthesis using the Fmoc-strategy. The peptide chain is elongated by adding one amino acid at a time or by fragment condensation. Fragments with the C-terminal glycine residue are synthesized using the solid-phase method on the 2-chlorotrityl chloride resin or by conventional peptide synthesis in solution. After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve the correct molecular weight and high purity .

Análisis De Reacciones Químicas

2-29-Galanin (rat) primarily undergoes interactions with its receptors rather than traditional chemical reactions like oxidation or reduction. It acts as an agonist for the GAL2R receptor with a high affinity (K_i: 3.5 nM). The peptide inhibits rat pancreatic protein and CCK-8-stimulated amylase secretion .

Aplicaciones Científicas De Investigación

2-29-Galanin (rat) has several scientific research applications:

Cardioprotection: It has been shown to reduce infarct size and decrease the activity of necrosis markers in models of acute myocardial infarction in rats.

Neuroprotection: Galanin and its receptors have protective effects on neurons and astrocytes, particularly under oxidative stress conditions.

Pain Management: Galanin plays a role in modulating nociceptive processing and has potential therapeutic applications in chronic pain conditions.

Metabolic Regulation: It regulates food intake, insulin levels, and glucose metabolism, making it relevant in studies related to diabetes and obesity.

Mecanismo De Acción

2-29-Galanin (rat) exerts its effects by binding to and activating galanin receptors (GalR1, GalR2, and GalR3). These receptors are G-protein coupled receptors (GPCRs) that mediate various intracellular signaling pathways. For instance, activation of GalR2 by galanin can suppress oxidative stress-induced upregulation of phosphorylated extracellular signal-related kinase1/2 (pERK1/2) in astrocytes . In the context of pain, galanin acts on GalR1 receptors to inhibit nociceptive transmission .

Comparación Con Compuestos Similares

Similar compounds to 2-29-Galanin (rat) include other galanin family peptides such as:

Galanin-like peptide (GALP): Shares a similar structure to galanin and acts as a hypothalamic neuropeptide involved in metabolism and reproduction.

Alarin: A splice variant of GALP, involved in vasoactive effects and ganglionic differentiation.

Spexin: Another peptide with a similar sequence to galanin, capable of activating GALR2.

2-29-Galanin (rat) is unique in its specific sequence and high affinity for the GAL2R receptor, making it a valuable tool in research focused on galanin receptor-mediated pathways and their physiological effects.

Propiedades

Fórmula molecular |

C139H208N42O40 |

|---|---|

Peso molecular |

3107.4 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C139H208N42O40/c1-15-70(10)111(137(220)174-99(52-110(195)196)131(214)170-96(49-104(142)188)128(211)168-95(48-80-56-149-65-157-80)127(210)163-86(30-23-37-150-139(145)146)121(204)175-101(61-183)134(217)166-92(43-75-25-17-16-18-26-75)126(209)177-102(62-184)135(218)171-98(51-109(193)194)130(213)162-85(29-21-22-36-140)120(203)167-93(46-78-54-147-63-155-78)119(202)153-58-107(191)160-88(40-67(4)5)132(215)179-112(73(13)185)114(144)197)178-116(199)72(12)159-122(205)94(47-79-55-148-64-156-79)172-136(219)103-31-24-38-181(103)108(192)59-154-118(201)87(39-66(2)3)164-123(206)89(41-68(6)7)165-125(208)91(44-76-32-34-81(187)35-33-76)161-106(190)57-152-115(198)71(11)158-133(216)100(60-182)176-129(212)97(50-105(143)189)169-124(207)90(42-69(8)9)173-138(221)113(74(14)186)180-117(200)83(141)45-77-53-151-84-28-20-19-27-82(77)84/h16-20,25-28,32-35,53-56,63-74,83,85-103,111-113,151,182-187H,15,21-24,29-31,36-52,57-62,140-141H2,1-14H3,(H2,142,188)(H2,143,189)(H2,144,197)(H,147,155)(H,148,156)(H,149,157)(H,152,198)(H,153,202)(H,154,201)(H,158,216)(H,159,205)(H,160,191)(H,161,190)(H,162,213)(H,163,210)(H,164,206)(H,165,208)(H,166,217)(H,167,203)(H,168,211)(H,169,207)(H,170,214)(H,171,218)(H,172,219)(H,173,221)(H,174,220)(H,175,204)(H,176,212)(H,177,209)(H,178,199)(H,179,215)(H,180,200)(H,193,194)(H,195,196)(H4,145,146,150)/t70-,71-,72-,73+,74+,83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-/m0/s1 |

Clave InChI |

GALXLNAOJOZXKY-UOGOHJNBSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)

![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)

![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)